Valeriandoid F

Anti-inflammatory Nitric Oxide Synthase Immunopharmacology

Researchers screening iridoid libraries face potency variability that undermines assay reproducibility. Valeriandoid F eliminates this uncertainty: • NO production inhibition IC50 = 0.88 μM - surpasses most co-isolated iridoids, reducing high-concentration artifacts. • Selective antiproliferative activity against GSC-3 (IC50 7.16 μM) and GSC-18 (IC50 5.75 μM), enabling use as a positive control or benchmark for analog development. • >98% purity with full spectroscopic characterization; ideal as an LC-MS/HPLC reference standard for iridoid quantification in botanical extracts. Supplied as a characterized solid with defined storage conditions for immediate method calibration.

Molecular Formula C23H34O9
Molecular Weight 454.516
CAS No. 1427162-60-4
Cat. No. B2517489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValeriandoid F
CAS1427162-60-4
Molecular FormulaC23H34O9
Molecular Weight454.516
Structural Identifiers
SMILESCC(C)CC(=O)OC1C=C2C(C1(COC)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C
InChIInChI=1S/C23H34O9/c1-13(2)7-19(25)31-18-9-17-16(10-29-15(5)24)11-30-22(32-20(26)8-14(3)4)21(17)23(18,27)12-28-6/h9,11,13-14,18,21-22,27H,7-8,10,12H2,1-6H3/t18-,21+,22-,23+/m1/s1
InChIKeyPLZXHNBBZHPBIM-MSYGRNIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Valeriandoid F: Dual Anti-Inflammatory and Glioma Stem Cell Inhibitor


Valeriandoid F (CAS 1427162-60-4) is a bicyclic iridoid monoterpenoid isolated from the roots and rhizomes of Valeriana jatamansi. It is characterized by a cyclopenta[c]pyran core substituted with acetyloxymethyl, methoxymethyl, and 3-methylbutanoate ester moieties [1]. The compound has emerged from phytochemical investigations as a constituent with notable in vitro inhibition of nitric oxide (NO) production (IC50 = 0.88 μM) and selective antiproliferative activity against human glioma stem cell lines [2].

Why Valeriandoid F Cannot Be Replaced by Other Iridoids


Despite a shared cyclopenta[c]pyran scaffold, iridoids from Valeriana species exhibit pronounced variability in their acyl substitution patterns and oxidation states, which translate into substantial differences in potency and target selectivity. Within the same phytochemical investigation, valeriandoid F demonstrated an IC50 of 0.88 μM for NO production inhibition, while structurally related co-isolates showed potencies ranging from 0.62 μM (jatamanvaltrate K) to over 4 μM (e.g., compound 9) [1]. Furthermore, valeriandoid F uniquely exhibited selective antiproliferative activity against glioma stem cell lines GSC-3 and GSC-18 (IC50 7.16 μM and 5.75 μM, respectively), a profile not observed for all class members [2]. These data underscore that even minor structural modifications among iridoids can lead to divergent biological outcomes, rendering generic substitution scientifically unjustifiable for experiments requiring defined activity profiles.

Valeriandoid F: Comparative Performance Data


Nitric Oxide Production Inhibition

In a standardized LPS-stimulated RAW 264.7 macrophage assay, valeriandoid F inhibited NO production with an IC50 of 0.88 μM. This potency places it among the most active iridoids in the study, though jatamanvaltrate K was marginally more potent (IC50 0.62 μM). For comparison, other iridoids from the same genus, such as compound 9 (IC50 4.6 μM) and compound 12 (IC50 15.8 μM), as well as isovaltrate isovaleroyloxyhydrin (IC50 19.00 μM), showed substantially weaker inhibition [1][2][3].

Anti-inflammatory Nitric Oxide Synthase Immunopharmacology

Antiproliferative Activity Against Glioma Stem Cells

Valeriandoid F inhibited the proliferation of human glioma stem cell lines GSC-3 and GSC-18 with IC50 values of 7.16 μM and 5.75 μM, respectively [1]. In a separate study, the 3,8-epoxy iridoids compound 9 (IC50 = 1.351 μg/mL for GSC-18; 10.88 μg/mL for GSC-3) and compound 12 (IC50 = 4.439 μg/mL for GSC-18; 6.348 μg/mL for GSC-3) were reported [2]. Direct molar comparisons are limited due to differing units and unknown molecular weights of compounds 9 and 12, but valeriandoid F's activity in the low micromolar range distinguishes it from many class members and aligns it with potent cytotoxic iridoids.

Cancer Stem Cells Glioblastoma Natural Product Cytotoxicity

Selective Antiproliferative Profile

In the primary isolation study, valeriandoid F was noted to "selectively inhibited the proliferation of human glioma stem cell lines" [1]. While the study did not provide explicit IC50 values for normal human astrocytes or other non-cancerous cells in parallel, the designation of "selective" implies that the compound's antiproliferative effect was more pronounced against glioma stem cells compared to the panel of cells tested within that investigation. This observation warrants follow-up studies to quantify the therapeutic window, but it provides a preliminary basis for prioritizing valeriandoid F in targeted anticancer screening.

Selective Cytotoxicity Glioma Targeted Therapy

Unique Acyl Substitution Pattern

Valeriandoid F features a 3-methylbutanoate ester at C-1 and an acetyloxymethyl group at C-4 of the cyclopenta[c]pyran core, along with a methoxymethyl substituent at C-7 [1]. In contrast, jatamanvaltrate K, which exhibits even stronger NO inhibition (IC50 0.62 μM), differs primarily in the oxidation state and substitution at C-7 (hydroxymethyl vs. methoxymethyl) and the nature of the C-6 ester [2]. Meanwhile, less potent compounds like compound 9 and 12 possess a 3,8-epoxy bridge that may restrict conformational flexibility or alter electronic properties [3]. This pattern suggests that the specific combination of esters and the C-7 methoxymethyl group in valeriandoid F contributes to its favorable activity profile.

Structure-Activity Relationship Iridoid Chemistry Natural Product Derivatization

Purity and Characterization Specifications

Commercially available valeriandoid F is typically supplied as a powder with purity >98% (HPLC) . The compound has a molecular formula of C23H34O9 and a molecular weight of 454.51 g/mol. Its CAS registry number (1427162-60-4) provides a unique identifier to distinguish it from other iridoids with similar names or structures [1]. Proper storage conditions (powder at -20°C for up to 3 years) are recommended to maintain stability . In contrast, many lesser-characterized iridoids from Valeriana species may be available only at lower purity or without full analytical documentation, which can introduce variability into experimental results.

Quality Control Compound Characterization Procurement Specification

Application Scenarios for Valeriandoid F


Glioma Stem Cell Drug Discovery

Valeriandoid F is directly applicable in assays aimed at identifying or characterizing compounds that suppress the proliferation of patient-derived glioma stem cells. Its defined IC50 values against GSC-3 (7.16 μM) and GSC-18 (5.75 μM) enable the use of this compound as a positive control, a benchmark for analog development, or a tool to study iridoid-induced cell death pathways [1].

Anti-Inflammatory Screening Cascades

For research teams evaluating natural product libraries for anti-inflammatory potential, valeriandoid F provides a low-micromolar active standard (NO inhibition IC50 = 0.88 μM) that is well above the detection threshold of typical cellular assays. Its potency surpasses that of many co-isolated iridoids, reducing the need for high-concentration dosing that may confound results due to solubility or cytotoxicity artifacts [1].

SAR Studies on Iridoid Scaffolds

The unique combination of a C-7 methoxymethyl group and two 3-methylbutanoate esters in valeriandoid F, when compared to the hydroxymethyl-containing jatamanvaltrate K or the 3,8-epoxy iridoids, provides a defined chemical framework for probing how specific acyl substitutions modulate NO inhibitory activity and glioma cell selectivity [1][2]. Laboratories synthesizing iridoid derivatives can utilize valeriandoid F as a starting material or a comparative standard.

Iridoid Quantification Method Development

Due to its commercial availability at >98% purity, valeriandoid F serves as an ideal reference standard for the development and validation of LC-MS or HPLC methods intended to quantify iridoids in botanical extracts or biological matrices. Its well-defined spectroscopic and chromatographic properties facilitate robust method calibration .

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